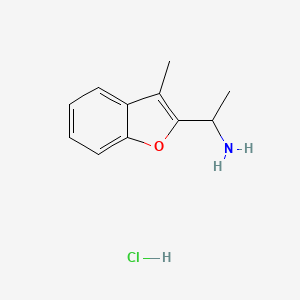

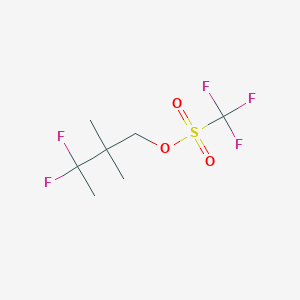

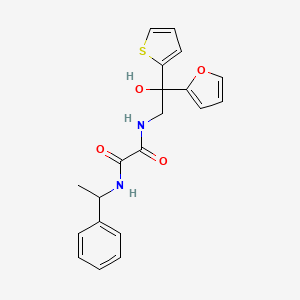

![molecular formula C13H19NO6S2 B3014874 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 1235305-20-0](/img/structure/B3014874.png)

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow, water-soluble powder that is commonly used as a reagent in biochemical and physiological experiments. DTNB has several applications in scientific research, including its use as a colorimetric assay for the measurement of thiol groups in proteins and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Catalytic Reagents for Silylation

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide is explored as a potential catalytic reagent. For instance, Poly(N-bromobenzene-1,3-disulfonamide) and its derivatives have shown effectiveness in the silylation of alcohols, phenols, and thiols, which are crucial in synthetic chemistry (Ghorbani‐Vaghei et al., 2006).

Electrochemical Studies

The compound's derivatives have been subjected to electrochemical studies, revealing intricate redox behaviors. These studies provide insights into the electron-transfer processes of various sulfonamide derivatives, which are significant for understanding their reactivity and potential applications in electrochemistry (Asirvatham & Hawley, 1974).

Fluorescent Probe Development

Research in chemical, biological, and environmental sciences has leveraged sulfonamide derivatives for developing selective and sensitive fluorescent probes. These probes are used for detecting specific chemicals in various samples, showcasing the utility of the compound in analytical applications (Wang et al., 2012).

Synthesis of Sulfonamides and Sulfonyl Azides

The compound is also used in the synthesis of sulfonamides and sulfonyl azides from thiols, indicating its versatility in organic synthesis. Such transformations are crucial for developing various pharmaceuticals and chemicals (Maleki et al., 2013).

Sulfoxidation of Alkenes and Alkynes

In another application, derivatives of the compound are used in the sulfoxidation of alkenes and alkynes. This showcases its potential in organic transformations, particularly in synthesizing sulfoxides, which are important in various chemical industries (Zhang et al., 2016).

Eigenschaften

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S2/c1-19-12-4-3-11(7-13(12)20-2)22(17,18)14-8-10-5-6-21(15,16)9-10/h3-4,7,10,14H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDSLGQPWMSBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

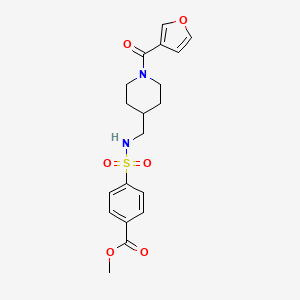

![N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride](/img/structure/B3014792.png)

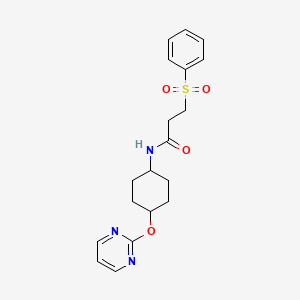

![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)